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Abstract

Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and
anti-inflammatory properties. Chemically, it is an amide derivative of ketoprofen, belonging to
the benzophenone class of compounds. This technical guide provides a comprehensive
overview of the chemical structure and a detailed synthesis pathway of Piketoprofen, tailored
for professionals in the fields of chemical and pharmaceutical research. This document
elucidates the structural characteristics, outlines the synthetic methodology, and presents key
physicochemical and spectroscopic data to support further research and development.

Chemical Structure and Identification

Piketoprofen, with the IUPAC name 2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide,
is a chiral molecule that is typically used as a racemate.[1] Its chemical structure is
characterized by a central propionamide moiety, substituted with a 3-benzoylphenyl group at
the alpha-carbon and a 4-methyl-2-pyridyl group at the amide nitrogen.

The fundamental chemical identifiers and properties of Piketoprofen are summarized in the
table below.
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Identifier Value

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-

IUPAC Name yl)propanamide
CAS Number 60576-13-8[1][2]
Molecular Formula C22H20N202[1][2]
Molecular Weight 344.41 g/mol [1][2]

CC1=CC(=NC=C1)NC(=0)C(C)C2=CC(=CC=C
2)C(=0)C3=CC=CC=C3

Canonical SMILES

InChl Key ASFKKFRSMGBFRO-UHFFFAOYSA-N

Below is a diagram illustrating the chemical structure of Piketoprofen.

Figure 1: Chemical Structure of Piketoprofen.

Synthesis of Piketoprofen

The primary synthetic route to Piketoprofen involves a two-step process starting from the
readily available NSAID, ketoprofen. The synthesis pathway is outlined below.

Synthesis Pathway

The synthesis of Piketoprofen from ketoprofen can be visualized as a two-step chemical
transformation. The first step involves the conversion of the carboxylic acid group of ketoprofen
into a more reactive acyl chloride. The second step is the amidation of this acyl chloride with 2-
amino-4-methylpyridine to form the final product.

Step 1:

Acyl Chloride
Ketoprofen SOCI:2 or (COCI)2 .
Formation
2-(3-benzoylphenyl)propanoyl chloride . . 2-Amino-4-methylpyridine Step 2
Inert Solvent (e.g., DCM, Toluene) Amidation

Piketoprofen
Base (e.g., Pyridine, Triethylamine)

Click to download full resolution via product page

Figure 2: Synthesis pathway of Piketoprofen from Ketoprofen.
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Experimental Protocol

The synthesis is typically carried out as follows, based on principles of amide bond formation:

Step 1: Formation of 2-(3-benzoylphenyl)propanoy! chloride

To a solution of ketoprofen (1 equivalent) in an inert anhydrous solvent such as
dichloromethane (DCM) or toluene, a chlorinating agent is added. Thionyl chloride (SOCI2) or
oxalyl chloride ((COCI)2) are commonly used for this transformation (1.1 to 1.5 equivalents).

A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a
period of 1 to 3 hours, or until the evolution of gas (HCI or a mixture of HCI, CO, and CO3)
ceases.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by
guenching a small aliquot with methanol and analyzing the formation of the methyl ester by
gas chromatography-mass spectrometry (GC-MS).

Upon completion, the excess chlorinating agent and solvent are removed under reduced
pressure to yield the crude acyl chloride, which is often used in the next step without further
purification.

Step 2: Amidation to form Piketoprofen

The crude 2-(3-benzoylphenyl)propanoyl chloride is dissolved in a fresh portion of an inert
anhydrous solvent like DCM.

To this solution, 2-amino-4-methylpyridine (1 to 1.2 equivalents) is added, followed by a non-
nucleophilic base such as triethylamine or pyridine (1.5 to 2 equivalents) to scavenge the
HCI generated during the reaction.

The reaction mixture is stirred at room temperature for several hours (typically 4 to 12 hours)
until the reaction is complete, as monitored by TLC.

After the reaction is complete, the mixture is washed successively with a dilute acid solution
(e.g., 1M HCI) to remove excess amine and base, followed by a saturated sodium
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bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and
finally with brine.

e The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO0a),
filtered, and the solvent is evaporated under reduced pressure.

e The resulting crude product is purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to
afford pure Piketoprofen.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for Piketoprofen.
While experimentally obtained spectra for Piketoprofen are not readily available in public
databases, the expected characteristic signals based on its structure and data from its
precursor, ketoprofen, are described.
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Property Data

) ) The hydrochloride salt of Piketoprofen has a
Melting Point . .
reported melting point of 180-182 °C.

Soluble in Dimethyl sulfoxide (DMSO),
Solubility methylene chloride, and ethanol. Insoluble in

water.

Aromatic Protons: Multiple signals in the range
of 7.0-8.5 ppm. Pyridyl Protons: Signals
corresponding to the substituted pyridine ring.
1H NMR (Expected) CH Proton (chiral center): A quartet coupled to
the adjacent methyl group. CHs Protons (chiral
center): A doublet. CHs Proton (on pyridine): A

singlet.

Carbonyl Carbons (C=0): Signals expected in
the downfield region (>170 ppm for the amide

15C NMR (Expected) and >190 ppm for the ketone). Aromatic and
Pyridyl Carbons: Multiple signals in the aromatic
region (120-160 ppm). Aliphatic Carbons:

Signals for the methine and methyl carbons.

N-H stretch: Around 3300 cm~1. C=0 stretch
(amide): Around 1680 cm~1. C=0 stretch
(ketone): Around 1655 cm~1. C=C stretch

(aromatic): Around 1600 cm~* and 1480 cm™1.

Infrared (IR) (Expected)

[M+H]*: Expected at m/z 345.1603 for the

Mass Spectrometry (MS)
protonated molecule.

Conclusion

This technical guide provides essential information on the chemical structure and synthesis of
Piketoprofen for a scientific audience. The well-defined synthesis route, starting from
ketoprofen, offers a straightforward approach for its preparation in a laboratory setting. The
provided physicochemical and expected spectroscopic data serve as a valuable reference for
characterization and quality control. Further research into the chiral separation of Piketoprofen
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enantiomers and the exploration of alternative synthetic methodologies could provide deeper
insights into its chemical and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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